molecular formula C22H19N5OS2 B11991447 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-2-thienylmethylidene]acetohydrazide

2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-2-thienylmethylidene]acetohydrazide

Cat. No.: B11991447
M. Wt: 433.6 g/mol
InChI Key: IMAUFQZPQSKESF-OEAKJJBVSA-N
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Description

2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-2-thienylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-2-thienylmethylidene]acetohydrazide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-methylaniline, which is converted to N-(4-methylphenyl)hydrazinecarbothioamide through a series of reactions.

    Cyclization: This intermediate is then cyclized to form 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol.

    Alkylation: The triazole-thiol compound undergoes alkylation using 2-bromo-1-phenylethanone in alkaline conditions to form 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one.

    Reduction: The ketone group in the alkylated compound is reduced to the corresponding secondary alcohol using sodium borohydride

Chemical Reactions Analysis

2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-2-thienylmethylidene]acetohydrazide undergoes various chemical reactions:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-2-thienylmethylidene]acetohydrazide involves its interaction with various molecular targets:

Comparison with Similar Compounds

2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-2-thienylmethylidene]acetohydrazide can be compared with other triazole derivatives:

Properties

Molecular Formula

C22H19N5OS2

Molecular Weight

433.6 g/mol

IUPAC Name

2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C22H19N5OS2/c1-16-9-11-18(12-10-16)27-21(17-6-3-2-4-7-17)25-26-22(27)30-15-20(28)24-23-14-19-8-5-13-29-19/h2-14H,15H2,1H3,(H,24,28)/b23-14+

InChI Key

IMAUFQZPQSKESF-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CS3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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